molecular formula C17H9ClN4O2S B11586253 6-[5-(2-Chlorophenyl)furan-2-yl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[5-(2-Chlorophenyl)furan-2-yl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11586253
M. Wt: 368.8 g/mol
InChI Key: MOJIIMCSZNUDLU-UHFFFAOYSA-N
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Description

6-[5-(2-Chlorophenyl)furan-2-yl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[5-(2-Chlorophenyl)furan-2-yl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chlorobenzoyl chloride with furan-2-carboxylic acid hydrazide to form an intermediate, which is then cyclized with thiocarbohydrazide under reflux conditions to yield the desired triazolothiadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-[5-(2-Chlorophenyl)furan-2-yl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-[5-(2-Chlorophenyl)furan-2-yl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-[5-(2-Chlorophenyl)furan-2-yl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties may involve the disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)furan-2-yl]acrylic acid: Another compound with a chlorophenyl and furan moiety, but with different structural features and properties.

    2-(2-Chlorophenyl)-3-(furan-2-yl)quinazolin-4(3H)-one: A quinazolinone derivative with similar functional groups but a different core structure.

Uniqueness

6-[5-(2-Chlorophenyl)furan-2-yl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its triazolothiadiazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H9ClN4O2S

Molecular Weight

368.8 g/mol

IUPAC Name

6-[5-(2-chlorophenyl)furan-2-yl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H9ClN4O2S/c18-11-5-2-1-4-10(11)12-7-8-14(24-12)16-21-22-15(13-6-3-9-23-13)19-20-17(22)25-16/h1-9H

InChI Key

MOJIIMCSZNUDLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C3=NN4C(=NN=C4S3)C5=CC=CO5)Cl

Origin of Product

United States

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